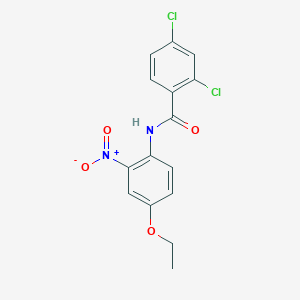

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

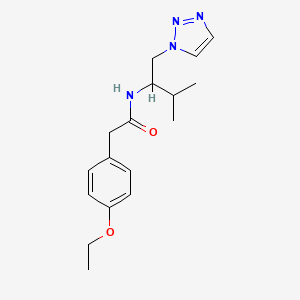

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the linear formula C20H11Cl4N3O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .Molecular Structure Analysis

The molecular structure of similar compounds has been determined from single crystal X-ray diffraction data . For example, the dihedral angle between the two aromatic rings in a similar compound is 82.32 (4)° . The N2 and N3 nitro groups are oriented with respect to their attached phenyl rings at dihedral angles of 1.97 (3)° and 15.73 (3)°, respectively .科学的研究の応用

Crystal Structure Analysis

Studies on the crystal structure of related nitrophenyl benzamides provide foundational knowledge for understanding the physical characteristics and potential applications of 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide reveals insights into molecular arrangement, which could influence the material's properties in applications ranging from pharmaceuticals to materials science (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition

Research has explored the use of N-Phenyl-benzamide derivatives as corrosion inhibitors, demonstrating that substituents on the benzamide moiety can significantly affect the compound's efficiency in protecting metals against corrosion. This finding suggests potential applications for 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide in materials protection and preservation, particularly in acidic environments (Mishra et al., 2018).

Synthetic Methodologies and Materials Science

Investigations into reactions of related ethoxy and nitro-substituted benzazetines provide valuable insights into synthetic routes that could be leveraged for the development of novel materials or chemical intermediates. The specific reactivity patterns of these compounds highlight the potential for creating new polymers or functional materials with tailored properties (Potkin et al., 2001).

Antimicrobial and Antipathogenic Studies

The synthesis and characterization of thiourea derivatives related to benzamides have demonstrated significant antimicrobial activity, indicating potential for 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide and its derivatives to serve as templates for developing new antimicrobial agents. Such compounds could contribute to the fight against resistant bacterial strains and biofilm formation, with a focus on enhancing public health and safety (Limban, Marutescu, & Chifiriuc, 2011).

Polymer Chemistry

Research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicates the utility of benzamide derivatives in creating high-performance polymers. These materials exhibit remarkable thermal stability, solubility, and mechanical properties, suitable for advanced applications in electronics, coatings, and aerospace industries (Hsiao, Yang, & Chen, 2000).

特性

IUPAC Name |

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-2-23-10-4-6-13(14(8-10)19(21)22)18-15(20)11-5-3-9(16)7-12(11)17/h3-8H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKBMZHMISJRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2773926.png)

![1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2773927.png)

![2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)-](/img/structure/B2773929.png)

![Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate](/img/structure/B2773930.png)

![3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2773939.png)

![1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2773942.png)

![3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B2773945.png)

![N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2773947.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-[2-[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]sulfanylpyrimidin-4-yl]sulfanylethyl]propanamide](/img/structure/B2773948.png)